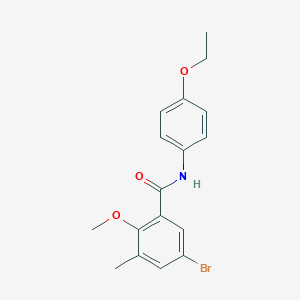
5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide
Descripción general
Descripción
5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide, also known as BML-210, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has a molecular weight of 365.3 g/mol.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide can reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In neurodegenerative disease research, 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In inflammation research, 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins, a group of signaling molecules that promote inflammation. In neurodegenerative disease research, 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to activate the Nrf2/ARE pathway, which is a signaling pathway that plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to reduce the production of prostaglandins and other inflammatory mediators. In neurodegenerative disease research, 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations to using 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide in lab experiments, including its limited solubility in aqueous solutions and its high cost.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide. In cancer research, future studies could focus on the development of 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide as a potential anticancer drug and the identification of its molecular targets. In inflammation research, future studies could focus on the development of 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide as a potential anti-inflammatory drug and the identification of its mechanism of action. In neurodegenerative disease research, future studies could focus on the development of 5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide as a potential neuroprotective agent and the identification of its therapeutic targets.
Propiedades
IUPAC Name |
5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-4-22-14-7-5-13(6-8-14)19-17(20)15-10-12(18)9-11(2)16(15)21-3/h5-10H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYYZYKGSNODTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-ethoxyphenyl)-2-methoxy-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4854317.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4854340.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4854349.png)
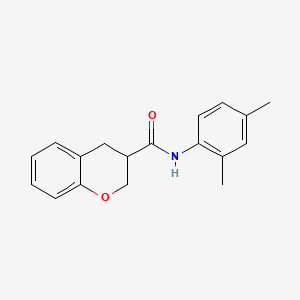
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4854356.png)
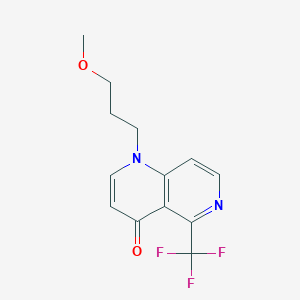

![N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4854390.png)
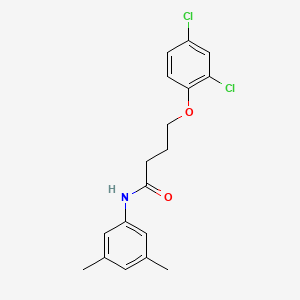
![4-(allylthio)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4854418.png)
![methyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4854420.png)
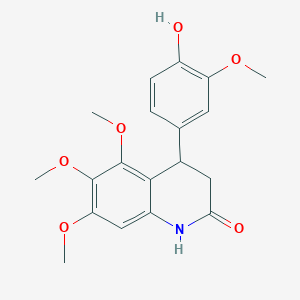
![N-(2-methoxy-1-methylethyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4854431.png)
![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854435.png)